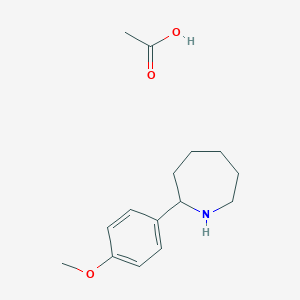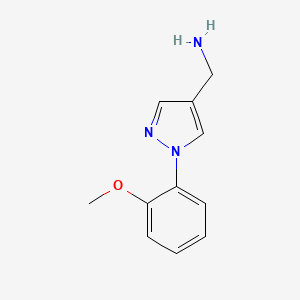
(1-(2-methoxyphenyl)-1H-pyrazol-4-yl)methanamine
Descripción general
Descripción
(1-(2-methoxyphenyl)-1H-pyrazol-4-yl)methanamine, also known as MPMP, is a synthetic compound that belongs to the pyrazole class of chemicals. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including cancer research, neuroscience, and drug discovery.
Aplicaciones Científicas De Investigación
Chemical Inhibitors and Drug-Drug Interactions
(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)methanamine, like its related compounds, may have applications as a chemical inhibitor in studying drug-drug interactions (DDIs) mediated by Cytochrome P450 enzymes. These enzymes are crucial for the metabolism of a wide variety of drugs. The selectivity of chemical inhibitors, including compounds with a pyrazole moiety, is essential for deciphering the involvement of specific Cytochrome P450 isoforms in the metabolism of drugs, which is critical for predicting potential DDIs (Khojasteh et al., 2011).
Antifungal Applications
Compounds related to (1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)methanamine have been explored for their antifungal applications, especially against pathogens such as Fusarium oxysporum. The structural activity relationship (SAR) interpretations of these compounds provide insights into their efficiency against fungal pathogens, highlighting their potential use in combating fungal diseases affecting crops like date palms (Kaddouri et al., 2022).
Synthesis of Heterocycles
The pyrazole moiety is significant in medicinal chemistry due to its presence in many biologically active compounds. It is used extensively as a synthon in organic synthesis, producing derivatives with a wide range of biological activities such as anticancer, analgesic, and antimicrobial properties. This underscores the importance of (1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)methanamine and similar compounds in the synthesis of bioactive heterocycles (Dar & Shamsuzzaman, 2015).
Neuropsychiatric Disorders Treatment
Compounds with a pyrazole moiety, akin to (1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)methanamine, have therapeutic potential in treating neuropsychiatric disorders. They act as antagonists or partial agonists of dopamine D2 receptors, which are used in managing conditions like schizophrenia, Parkinson's disease, depression, and anxiety. The structure-activity relationships of these compounds highlight the critical areas for high D2 receptor affinity, providing insights into designing novel therapeutic agents (Jůza et al., 2022).
Antioxidant Activity
The antioxidant activity of compounds, including those with a pyrazole core, is a field of interest due to their potential applications in food engineering, medicine, and pharmacy. The methodologies for determining the antioxidant activity of these compounds are varied and provide a comprehensive understanding of their implications in various scientific fields (Munteanu & Apetrei, 2021).
Optoelectronic Materials
Pyrazole and its derivatives, including (1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)methanamine, are investigated for their applications in optoelectronic materials. The incorporation of pyrazole fragments into π-extended conjugated systems is valuable for creating novel materials for electronic devices, showcasing the versatility of the pyrazole moiety beyond pharmaceutical applications (Lipunova et al., 2018).
Propiedades
IUPAC Name |
[1-(2-methoxyphenyl)pyrazol-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-15-11-5-3-2-4-10(11)14-8-9(6-12)7-13-14/h2-5,7-8H,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLPIIREAODDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501251722 | |
| Record name | 1-(2-Methoxyphenyl)-1H-pyrazole-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-methoxyphenyl)-1H-pyrazol-4-yl)methanamine | |
CAS RN |
1177307-49-1 | |
| Record name | 1-(2-Methoxyphenyl)-1H-pyrazole-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1177307-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxyphenyl)-1H-pyrazole-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



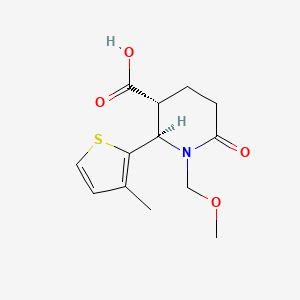
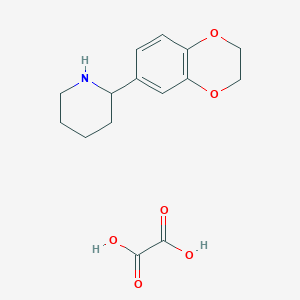
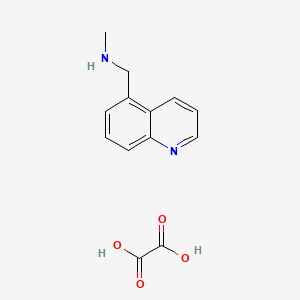
![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B3087674.png)

![2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B3087687.png)
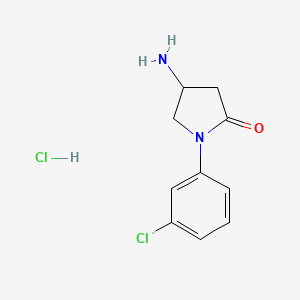
![4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate](/img/structure/B3087697.png)
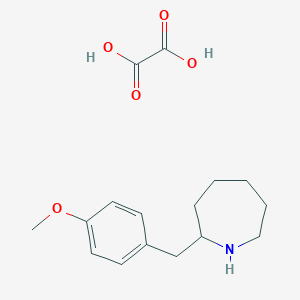
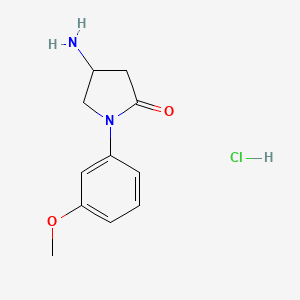
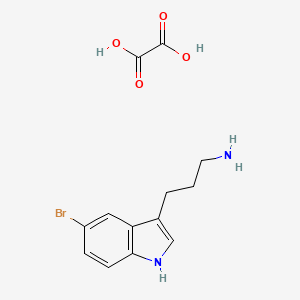
![[2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)-ethyl]amine dihydrochloride](/img/structure/B3087727.png)
